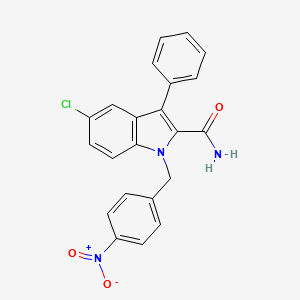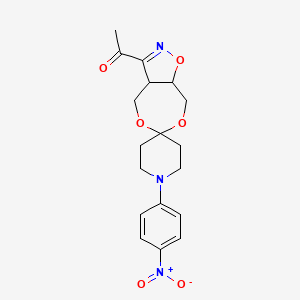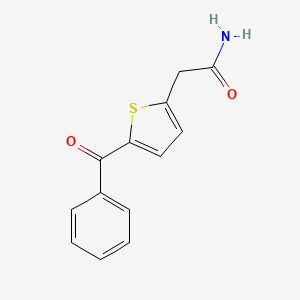![molecular formula C25H15Cl3F3NO3 B3036343 2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethanone CAS No. 339106-72-8](/img/structure/B3036343.png)
2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethanone
Overview
Description
2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethanone is a useful research compound. Its molecular formula is C25H15Cl3F3NO3 and its molecular weight is 540.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) explored the microwave-assisted synthesis of pyrazoline derivatives, including those similar to the chemical structure , for their potential anti-inflammatory and antibacterial properties. This method was found to be more environmentally friendly and efficient than conventional methods (Ravula et al., 2016).
Knoevenagel Condensations
Gajdoš et al. (2006) conducted Knoevenagel condensations of a similar compound, studying the effects of microwave irradiation on these reactions. This research provides insights into the synthesis processes involving such compounds (Gajdoš, Miklovič, & Krutošíková, 2006).
Isomorphous Structures and Chlorine-Methyl Exchange Rule
Swamy et al. (2013) investigated isomorphous structures related to this compound, demonstrating the chlorine-methyl exchange rule. This research contributes to understanding the structural characteristics of such chemicals (Swamy et al., 2013).
Antitubercular Agents
A study by Bhoot et al. (2011) on similar compounds examined their potential as antitubercular agents, emphasizing the importance of such chemicals in developing treatments for tuberculosis (Bhoot, Khunt, & Parekh, 2011).
Synthesis and Reactions in Organic Chemistry
Bradiaková et al. (2008) explored the synthesis and reactions of related compounds, contributing to the field of organic chemistry and the understanding of such chemical structures (Bradiaková, Prónayová, Gatial, & Krutošíková, 2008).
Photoinduced Direct Oxidative Annulation
Zhang et al. (2017) researched the photoinduced direct oxidative annulation of similar compounds. This process has implications for the synthesis of highly functionalized ethanones, showcasing the versatility of such chemical structures (Zhang et al., 2017).
Synthesis of Propanoic Acid Derivatives
Dan-shen (2009) conducted research on synthesizing propanoic acid derivatives related to this chemical, highlighting the synthesis techniques and applications in chemical sciences (Dan-shen, 2009).
Fluoro-Boron Complexes and Biological Properties
Saxena and Singh (1994) studied fluoro-boron complexes with structures similar to the chemical , focusing on their biological properties and potential as biocides (Saxena & Singh, 1994).
Photoreceptors and Electron Flow Involvement
Matringe and Scalla (1987) investigated the involvement of photoreceptors and respiratory electron flow in compounds similar to the chemical , contributing to the understanding of such compounds in biological systems (Matringe & Scalla, 1987).
Synthesis of Benzofuro-Pyridines
Abramenko and Zhiryakov (1972) synthesized compounds with structures analogous to the chemical , adding to the knowledge of heterocyclic compound synthesis (Abramenko & Zhiryakov, 1972).
properties
IUPAC Name |
2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Cl3F3NO3/c26-16-3-6-18(19(27)11-16)23-7-8-24(35-23)22(33)13-34-17-4-1-14(2-5-17)9-21-20(28)10-15(12-32-21)25(29,30)31/h1-8,10-12H,9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRGHNNPKRVPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Cl3F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{1-[(3-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B3036260.png)
![4,8-Dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione](/img/structure/B3036261.png)
![2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B3036262.png)
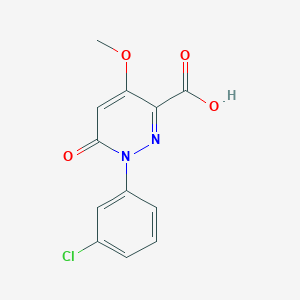
![2-(4-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036267.png)

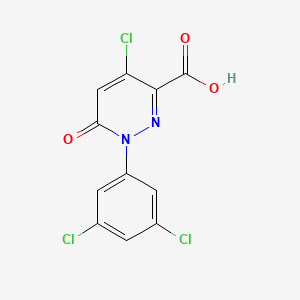
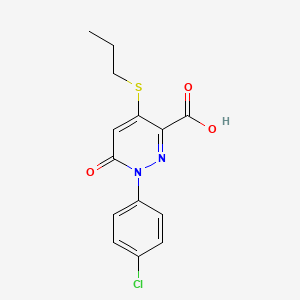
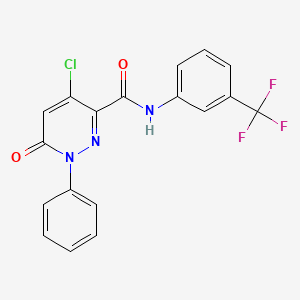
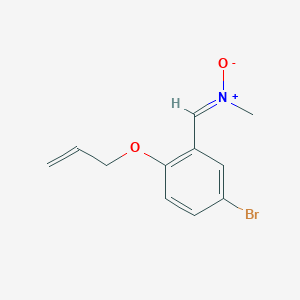
![3-[(2,4-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B3036277.png)
